Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate)
Description
Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate) is a brominated aromatic ester compound featuring a central benzene ring substituted with two 3-bromo-4-methylbenzoate groups at the 1,2-positions.
Properties
Molecular Formula |
C22H16Br2O4 |
|---|---|
Molecular Weight |
504.2 g/mol |
IUPAC Name |
[2-(3-bromo-4-methylbenzoyl)oxyphenyl] 3-bromo-4-methylbenzoate |
InChI |
InChI=1S/C22H16Br2O4/c1-13-7-9-15(11-17(13)23)21(25)27-19-5-3-4-6-20(19)28-22(26)16-10-8-14(2)18(24)12-16/h3-12H,1-2H3 |
InChI Key |
YSWVIOWUNFPLLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2OC(=O)C3=CC(=C(C=C3)C)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE typically involves the esterification of 3-bromo-4-methylbenzoic acid with 2-hydroxyphenyl 3-bromo-4-methylbenzoate. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atoms.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Binding Affinity
Compounds with bromine and methyl substituents (e.g., 4-Benzoyl-2,6-dibromo-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate) in ) exhibit structural similarities. The bromine atoms enhance electrophilicity and molecular weight, while methyl groups may improve lipophilicity. However, sulfonate groups in ’s compound contrast with the ester groups in the target molecule, leading to differences in solubility and reactivity .
Binding Energy Comparisons
and highlight binding energies of insecticidal compounds (e.g., −8.7 kcal/mol for Compound 1 and −8.5 kcal/mol for Compound 2). While these are hydroxylamine derivatives rather than benzoates, they demonstrate how bromine and aromatic substituents can enhance binding to biological targets like trehalase enzymes. The target compound’s ester linkages may reduce binding affinity compared to hydroxylamine-based systems but improve metabolic stability .
Data Table: Hypothetical Comparative Analysis
Biological Activity
Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate) is an organic compound with significant potential in various biological applications due to its unique structural features. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate) is characterized by a benzene ring with bromine and methyl substitutions, along with ester functionalities derived from benzoic acid derivatives. The molecular formula for this compound is , which highlights the presence of multiple bromine atoms that enhance its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Physical State | Solid |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate) exhibits notable antimicrobial properties. Its structure suggests potential interactions with microbial cell membranes and enzymes, leading to inhibitory effects on various bacterial strains.
Case Study: Antimicrobial Efficacy
A study explored the compound's activity against several bacterial strains, including:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Pseudomonas aeruginosa (Gram-negative)
The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 150 |
| Pseudomonas aeruginosa | 9.375 |
These results indicate that the compound has a stronger effect on Pseudomonas aeruginosa compared to other strains, suggesting a selective antimicrobial action that could be beneficial in therapeutic applications .
Enzyme Inhibition
The presence of bromine atoms in Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate) enhances its ability to inhibit specific enzymes. This property is crucial for developing drugs targeting enzyme-mediated pathways in various diseases.
The mechanism through which this compound exerts its biological effects involves:
- Halogen Bonding: The bromine atoms can form halogen bonds with nucleophilic sites in enzymes or receptors, enhancing binding affinity.
- Hydrolysis of Ester Groups: The ester functionalities can undergo hydrolysis, releasing active components that interact with biological pathways.
Potential Therapeutic Applications
Given its biological activity, Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate) is being investigated for potential therapeutic uses in:
- Antimicrobial Treatments: Targeting resistant bacterial strains.
- Cancer Therapy: Compounds with similar structures have shown anticancer properties, suggesting further exploration could yield promising results.
Comparative Analysis with Related Compounds
To understand the uniqueness of Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate), it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzene-1,4-diyl bis(3-bromo-4-methylbenzoate) | Different substitution pattern | |
| Methyl 4-bromo-3-methylbenzoate | Simpler structure with a single methyl group |
The presence of multiple bromine atoms and ester functionalities in Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate) distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
